molecular formula C15H20O4S B073692 Diethyl [2-(phenylthio)ethyl]malonate CAS No. 1558-97-0

Diethyl [2-(phenylthio)ethyl]malonate

Cat. No.: B073692
CAS No.: 1558-97-0
M. Wt: 296.4 g/mol
InChI Key: XNJMBDCTYAVRKZ-UHFFFAOYSA-N
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Description

Diethyl [2-(phenylthio)ethyl]malonate is an organic compound with the molecular formula C15H20O4S It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a phenylthioethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl [2-(phenylthio)ethyl]malonate can be synthesized through the reaction of diethyl bromomalonate with phenyl vinyl sulfide. The reaction typically involves the use of a base such as sodium ethoxide in an ethanol solvent. The reaction proceeds via nucleophilic substitution, where the bromine atom in diethyl bromomalonate is replaced by the phenylthioethyl group from phenyl vinyl sulfide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(phenylthio)ethyl]malonate undergoes various types of chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methylene group can undergo alkylation or acylation reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: this compound alcohol derivatives.

    Substitution: Alkylated or acylated derivatives of this compound.

Scientific Research Applications

Diethyl [2-(phenylthio)ethyl]malonate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of diethyl [2-(phenylthio)ethyl]malonate involves its reactivity as a malonate ester. The compound can undergo deprotonation at the methylene group, forming a carbanion that can participate in various nucleophilic substitution reactions. The phenylthio group can also undergo oxidation, leading to the formation of sulfoxides or sulfones, which can further react with other chemical species.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid without the phenylthioethyl group.

    Dimethyl malonate: The dimethyl ester of malonic acid.

    Diethyl [2-(methylthio)ethyl]malonate: Similar to diethyl [2-(phenylthio)ethyl]malonate but with a methylthio group instead of a phenylthio group.

Uniqueness

This compound is unique due to the presence of the phenylthioethyl group, which imparts distinct reactivity and potential applications compared to other malonate esters. The phenylthio group can undergo specific oxidation reactions, making it valuable in the synthesis of sulfoxides and sulfones.

Properties

IUPAC Name

diethyl 2-(2-phenylsulfanylethyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4S/c1-3-18-14(16)13(15(17)19-4-2)10-11-20-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJMBDCTYAVRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCSC1=CC=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165972
Record name Diethyl (2-(phenylthio)ethyl)malonate
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Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1558-97-0
Record name 1,3-Diethyl 2-[2-(phenylthio)ethyl]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1558-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl (2-(phenylthio)ethyl)malonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl (2-(phenylthio)ethyl)malonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl [2-(phenylthio)ethyl]malonate
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